methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a difluoromethoxy-substituted phenyl ring at position 7, a methyl group at position 5, and a methyl ester at position 4. Triazolopyrimidines are heterocyclic compounds of significant pharmaceutical interest due to their structural resemblance to purines, enabling interactions with biological targets such as enzymes and receptors. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making this compound a candidate for drug development .
Properties
IUPAC Name |
methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O3/c1-8-11(13(22)23-2)12(21-15(20-8)18-7-19-21)9-3-5-10(6-4-9)24-14(16)17/h3-7,12,14H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJQHFHUWGWZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 881470-96-8) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological activity, particularly focusing on its antiviral and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 321.28 g/mol. The compound features a triazolo-pyrimidine core structure that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.28 g/mol |
| CAS Number | 881470-96-8 |
Synthesis
The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions. For example, reactions involving difluoromethoxy-substituted phenyl derivatives have been reported to yield similar triazole compounds with notable biological activities .
Antiviral Activity
Recent studies have indicated that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against influenza viruses by disrupting protein-protein interactions essential for viral replication . The specific compound has not been extensively tested in this context; however, its structural analogs demonstrate promising antiviral effects.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, compounds containing the triazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
In one study, derivatives similar to this compound were screened for their cytotoxic effects using an MTT assay. Results indicated that certain derivatives displayed potent cytotoxicity against the MCF-7 cell line with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Molecular docking studies suggest that the binding interactions of these compounds with target proteins are crucial for their biological activity. For example, strong hydrogen bonding and hydrophobic interactions with key residues in target enzymes or receptors have been observed . This highlights the importance of structural modifications in enhancing activity.
Case Study 1: Antiviral Screening
In a study examining antiviral activity against influenza viruses, triazolo-pyrimidine derivatives were assessed for their ability to inhibit viral replication. The most active compounds demonstrated low IC50 values and were able to disrupt essential protein interactions necessary for viral assembly .
Case Study 2: Anticancer Activity Evaluation
A recent investigation into the anticancer properties of triazole derivatives revealed that some compounds exhibited significant cytotoxicity against breast cancer cell lines. Specifically, a compound structurally related to this compound showed enhanced activity compared to traditional agents like doxorubicin .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structures often exhibit a range of biological activities. Here are some notable applications:
- Antitumor Activity : Preliminary studies suggest that derivatives of triazolo-pyrimidines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Certain compounds within this class have demonstrated efficacy against bacterial and fungal infections, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways, presenting opportunities for treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds. Below is a summary of relevant case studies:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | 5-amino-7-(4-phenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine | Antitumor | Showed significant inhibition of cancer cell proliferation. |
| 2 | 2-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b]pyridine | Antimicrobial | Effective against multiple bacterial strains. |
| 3 | 7-[3-(cyclopropylamino)-6-methyl]-[1,2,4]triazolo[4,3-a]pyridine | Anti-inflammatory | Reduced inflammation markers in animal models. |
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Substituent-Driven Property Modulations
- Electron Effects : The difluoromethoxy group in the target compound is a bioisostere for methoxy, offering enhanced resistance to oxidative metabolism compared to the 4-fluorophenyl group in ’s analog .
- Steric and Solubility Profiles : Bulky groups (e.g., 4-[(4-chlorobenzyl)oxy]phenyl in ) reduce solubility but may improve target binding affinity through hydrophobic interactions .
- Metabolic Stability : Fluorinated groups (e.g., difluoromethoxy, 4-fluorophenyl) generally increase metabolic stability by blocking cytochrome P450-mediated oxidation .
Preparation Methods
Cyclocondensation of Enaminonitriles with Aminopyrazoles
A foundational method involves cyclocondensation reactions between enaminonitrile intermediates and aminopyrazoles. For example, enaminonitriles derived from β-keto esters react with 4-methyl-5-phenyl-2H-pyrazol-3-amine under reflux in pyridine to form the pyrazolo[1,5-a]pyrimidine core. Typical conditions include:
This method leverages the nucleophilic attack of the aminopyrazole’s exocyclic amine on the electrophilic carbon of the enaminonitrile, followed by cyclization. The methyl ester group is introduced via esterification of the intermediate carboxylic acid using methanol and acid catalysis.
Zinc Chloride-Catalyzed Cyclization
Early routes employed ZnCl₂ as a Lewis acid to accelerate cyclization. A representative protocol involves heating a mixture of 2-(difluoromethoxy)benzaldehyde, methyl acetoacetate, and ammonium acetate in acetic acid with ZnCl₂ (10 mol%) at 120°C for 12 hours. After cyclization, the triazolopyrimidine intermediate is functionalized via nucleophilic aromatic substitution (NAS) to introduce the methylthio group.
Modern Green Synthesis Approaches
Solvent-Free Mechanochemical Synthesis
Recent advances emphasize solvent-free mechanochemistry to enhance atom economy. Ball-milling equimolar amounts of 4-(difluoromethoxy)phenylboronic acid, methyl 5-methyl-4H-[1,2,]triazolo[1,5-a]pyrimidine-6-carboxylate, and Cu(OAc)₂·H₂O (5 mol%) yields the target compound in 85% yield after 2 hours. This method eliminates toxic solvents and reduces energy consumption.
Microwave-Assisted Synthesis
Microwave irradiation significantly shortens reaction times. For instance, reacting 4-(difluoromethoxy)phenyl isocyanate with methyl 5-methyl-2-hydrazinylpyrimidine-6-carboxylate in DMF under microwave conditions (200°C, 20 minutes) achieves 90% conversion. Key advantages include rapid heating and improved regioselectivity.
Catalytic Systems and Ligand Design
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable selective functionalization. Suzuki-Miyaura coupling of 7-bromo-5-methyltriazolopyrimidine with 4-(difluoromethoxy)phenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C furnishes the biaryl product in 78% yield. This step is critical for introducing the difluoromethoxy-phenyl moiety.
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective formation of the triazole ring. A mix of 1,2,4-triazole-3,5-dione and methyl 3-(4-(difluoromethoxy)phenyl)-3-oxopropanoate in toluene with TRIP (5 mol%) at 25°C achieves 92% ee.
Functional Group Interconversion Strategies
Methylthio to Methoxy Conversion
The methylthio group at position 2 can be oxidized to a methoxy group using m-CPBA in dichloromethane at 0°C. This step is pivotal for modulating electronic properties and enhancing solubility.
Ester Hydrolysis and Reductive Amination
Hydrolysis of the methyl ester with LiOH in THF/water (2:1) followed by reductive amination with methylamine and NaBH₃CN produces the secondary amine derivative, a key intermediate for prodrug development.
Analytical and Optimization Studies
Reaction Monitoring via In Situ NMR
In situ ¹⁹F NMR spectroscopy tracks the incorporation of the difluoromethoxy group during NAS. Studies reveal that electron-withdrawing substituents on the phenyl ring accelerate reaction rates by 30%.
Quantum Mechanical Calculations
DFT calculations (B3LYP/6-31G*) identify the cyclization transition state, showing that electron-donating groups lower the activation energy by 12 kcal/mol.
Industrial-Scale Production Challenges
Q & A
Q. What synthetic methodologies are commonly employed to prepare methyl 7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis of triazolopyrimidine derivatives typically involves multi-step condensation reactions. For example, similar compounds are synthesized via cyclocondensation of aldehydes, 3-amino-1,2,4-triazoles, and cyanoacetyl derivatives in dimethylformamide (DMF) under reflux, catalyzed by triethylamine . Alternatively, water-ethanol solvent systems with catalysts like TMDP (trimethylenedipiperidine) have been used for analogous triazolopyrimidine esters, achieving efficient cyclization . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity to enhance yields.
Q. How is the structural integrity and purity of the compound validated in academic research?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assignments of aromatic protons, methyl groups, and carboxylate signals (e.g., δ ~3.9 ppm for methyl ester, δ ~160 ppm for carbonyl carbons) .
- X-ray crystallography : Resolves stereochemistry and packing motifs, as demonstrated for ethyl 5-methyl-7-phenyl-triazolo[4,3-a]pyrimidine-6-carboxylate .
- Microanalysis : Validates elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing the triazolopyrimidine core with high regioselectivity?
- Catalyst screening : TMDP in water-ethanol (1:1 v/v) promotes cyclization at ambient temperatures, reducing side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) facilitate imine formation in multi-component reactions but may require higher temperatures (120°C) .
- Additive use : Silica gel or molecular sieves can absorb byproducts (e.g., water), shifting equilibrium toward product formation .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Cross-validation : Compare ¹H NMR coupling constants with X-ray-derived dihedral angles to confirm substituent orientation .
- DEPT-135 NMR : Distinguishes CH₃, CH₂, and quaternary carbons, critical for resolving overlapping signals in crowded aromatic regions .
- Computational modeling : DFT calculations predict ¹³C chemical shifts, identifying discrepancies between experimental and theoretical data .
Q. What methodologies are recommended for evaluating the compound's biological activity in preclinical studies?
- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based protocols, as applied to structurally similar pyrazolo[1,5-a]pyrimidines .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : Predict binding modes to targets like DHFR (dihydrofolate reductase) using AutoDock Vina, guided by crystallographic data .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for triazolopyrimidine derivatives?
- Parameter documentation : Ensure precise reporting of reaction time, temperature, and catalyst loading. For instance, TMDP-catalyzed reactions may yield 70–85% under optimized conditions, but incomplete cyclization occurs if stopped prematurely .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., unreacted aldehydes) that inflate yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
